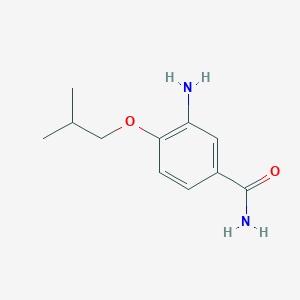

3-Amino-4-(2-methylpropoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

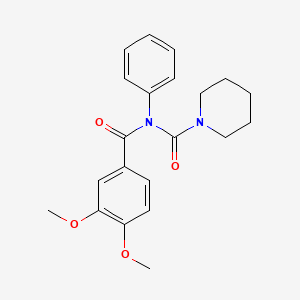

3-Amino-4-(2-methylpropoxy)benzamide (AMPB) is an organic compound belonging to the amide family. It is a white, crystalline solid with a melting point of 79-81°C and a boiling point of 280-283°C. It is soluble in water, ethanol, and other organic solvents. AMPB is used in a variety of applications, including as a feed additive, a corrosion inhibitor, and a flame retardant. It is also used as a reagent in organic synthesis and in the preparation of pharmaceuticals.

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including structures similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been studied for their antioxidant properties. These compounds can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. Research indicates that the primary amino group in these compounds undergoes a complex oxidation process, potentially contributing to their antioxidant capabilities. Such insights are valuable for developing new antioxidant agents in pharmaceutical and cosmetic industries (Jovanović et al., 2020).

Neuroleptic Activity

Benzamides, similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been synthesized and evaluated for their neuroleptic activity, which is critical in treating psychosis and related disorders. The structure-activity relationship studies of these compounds reveal a correlation between their chemical structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats. Such research aids in the development of more potent drugs with fewer side effects for treating mental health disorders (Iwanami et al., 1981).

Poly(ADP-ribose) Synthetase Inhibition

In the quest for new inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, benzamides substituted in the 3-position, which may include derivatives like 3-Amino-4-(2-methylpropoxy)benzamide, have emerged as highly inhibitory compounds. These inhibitors are essential for researching DNA repair mechanisms and developing treatments for diseases associated with DNA damage (Purnell & Whish, 1980).

Antibacterial Activity

Benzamide derivatives have been explored for their antibacterial activity against various bacterial strains. This research is crucial for discovering new antibacterial agents amid rising antibiotic resistance. Studies on compounds like N-(3-Hydroxy-2-pyridyl)benzamides, which share structural similarities with 3-Amino-4-(2-methylpropoxy)benzamide, have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their potential as leads for developing new antibiotics (Mobinikhaledi et al., 2006).

Mechanism of Action

Target of Action

It is known to be a crucial building block in the synthesis of many drug candidates .

Mode of Action

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

The compound is a crucial raw material and intermediate in the synthesis of many drug candidates , suggesting that it may influence a variety of biochemical pathways depending on the specific drug it contributes to.

Result of Action

As an intermediate in drug synthesis, its effects would likely depend on the specific drug it is used to produce .

properties

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDKHWYERFMKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(2-methylpropoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)

![3-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2806153.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)

![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)